molecular formula C20H17N3OS B2719521 2-(1H-indol-1-yl)-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)acetamide CAS No. 2034436-32-1

2-(1H-indol-1-yl)-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)acetamide

Cat. No.: B2719521
CAS No.: 2034436-32-1
M. Wt: 347.44
InChI Key: VQTPMQAEIOCCKD-UHFFFAOYSA-N
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Description

2-(1H-indol-1-yl)-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)acetamide is a complex organic compound that features an indole ring, a thiophene ring, and a pyridine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(1H-indol-1-yl)-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)acetamide typically involves multi-step organic reactions. One common method includes:

    Formation of the Indole Derivative: Starting with an indole derivative, the compound is functionalized at the nitrogen atom.

    Pyridine and Thiophene Integration: The pyridine and thiophene rings are introduced through a series of coupling reactions, often using palladium-catalyzed cross-coupling techniques such as Suzuki or Heck reactions.

    Amide Bond Formation: The final step involves the formation of the amide bond, typically achieved through the reaction of an acyl chloride with an amine under basic conditions.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole and thiophene rings, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the rings, such as reducing nitro groups to amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially on the pyridine ring, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are frequently used.

    Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles (for nucleophilic substitution) under appropriate conditions.

Major Products: The major products of these reactions depend on the specific conditions and reagents used but generally include various functionalized derivatives of the original compound, which can be further explored for their biological activities.

Scientific Research Applications

2-(1H-indol-1-yl)-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(1H-indol-1-yl)-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The indole and pyridine rings can participate in π-π stacking interactions, hydrogen bonding, and other non-covalent interactions, which can modulate the activity of the target proteins and pathways involved in disease processes.

Comparison with Similar Compounds

  • 2-(1H-indol-1-yl)-N-(pyridin-4-ylmethyl)acetamide
  • 2-(1H-indol-1-yl)-N-((2-(furan-2-yl)pyridin-4-yl)methyl)acetamide
  • 2-(1H-indol-1-yl)-N-((2-(benzofuran-2-yl)pyridin-4-yl)methyl)acetamide

Comparison: Compared to these similar compounds, 2-(1H-indol-1-yl)-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)acetamide is unique due to the presence of the thiophene ring, which can impart distinct electronic properties and biological activities. The thiophene ring can enhance the compound’s ability to interact with certain biological targets, potentially leading to improved efficacy in therapeutic applications.

This detailed overview should provide a comprehensive understanding of this compound, its synthesis, reactions, applications, and unique characteristics

Properties

IUPAC Name

2-indol-1-yl-N-[(2-thiophen-2-ylpyridin-4-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3OS/c24-20(14-23-10-8-16-4-1-2-5-18(16)23)22-13-15-7-9-21-17(12-15)19-6-3-11-25-19/h1-12H,13-14H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQTPMQAEIOCCKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CN2CC(=O)NCC3=CC(=NC=C3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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